Cas no 680604-57-3 (6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline)

6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
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- 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline
- (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone
- Methanone, [3,4-dihydro-6,7-dimethoxy-1-[[4-(1-methylethyl)phenoxy]methyl]-2(1H)-isoquinolinyl](2-methylphenyl)-
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- インチ: 1S/C29H33NO4/c1-19(2)21-10-12-23(13-11-21)34-18-26-25-17-28(33-5)27(32-4)16-22(25)14-15-30(26)29(31)24-9-7-6-8-20(24)3/h6-13,16-17,19,26H,14-15,18H2,1-5H3
- InChIKey: HQAQXERJCPVNHB-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2=C(C1COC1=CC=C(C(C)C)C=C1)C=C(OC)C(OC)=C2)(C1=CC=CC=C1C)=O
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0535-0333-3mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-2mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-15mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-10μmol |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-5mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-20mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-30mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-75mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-100mg |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0535-0333-5μmol |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline |
680604-57-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Comprehensive Overview of 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline (CAS No. 680604-57-3)
The compound 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline (CAS No. 680604-57-3) is a structurally complex molecule belonging to the tetrahydroisoquinoline class. This class of compounds has garnered significant attention in recent years due to their diverse pharmacological properties and potential applications in drug discovery. The presence of dimethoxy and methylbenzoyl groups in this molecule enhances its stability and bioavailability, making it a subject of interest for researchers exploring novel therapeutic agents.
In the context of current scientific trends, 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline aligns with the growing demand for small-molecule modulators targeting specific biological pathways. Researchers are particularly intrigued by its potential role in central nervous system (CNS) disorders, given the structural resemblance to other tetrahydroisoquinoline derivatives with known neuroactive properties. The compound's propan-2-ylphenoxymethyl moiety further suggests possible interactions with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology.
The synthesis of CAS No. 680604-57-3 involves multi-step organic reactions, including Friedel-Crafts acylation and N-alkylation, which are widely discussed in academic circles. Its 6,7-dimethoxy substitution pattern is reminiscent of naturally occurring alkaloids, sparking interest in its potential as a lead compound for drug development. Recent publications have highlighted the importance of such functionally diverse scaffolds in addressing unmet medical needs, particularly in areas like neurodegenerative diseases and chronic pain management.
From a medicinal chemistry perspective, the 2-methylbenzoyl group in 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline offers opportunities for structure-activity relationship (SAR) studies. This feature is frequently searched by professionals looking for bioisosteric replacements or pharmacophore optimization strategies. The compound's lipophilic character, attributed to its isopropylphenoxy moiety, also makes it a candidate for blood-brain barrier penetration studies—a critical factor in CNS drug design.
In the realm of computational chemistry, CAS No. 680604-57-3 has become a subject of molecular docking simulations, particularly for targets like sigma receptors or adrenergic receptors. These applications tie into the broader discussion of AI-assisted drug discovery, a trending topic in pharmaceutical research. The compound's three-dimensional conformation and hydrogen-bonding capacity make it an interesting case study for in silico screening methodologies.
Quality control and analytical characterization of 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline typically involve advanced techniques such as HPLC-MS and NMR spectroscopy. These methods are crucial for ensuring compound purity, especially when investigating its potential as a chemical probe or reference standard. The growing emphasis on reproducibility in research has made proper characterization of such compounds more important than ever.
While not currently marketed as a therapeutic agent, the structural features of CAS No. 680604-57-3 position it as a valuable research chemical for academic and industrial laboratories. Its potential applications in signal transduction studies and enzyme inhibition assays align with current interests in precision medicine and targeted therapies. The compound serves as an excellent example of how rational drug design principles can be applied to create molecules with specific biological activities.
From a safety perspective, proper handling of 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline requires standard laboratory precautions, similar to other organic research compounds. Researchers often search for information about its stability under various conditions and compatibility with common solvents, which are important considerations for experimental design. These practical aspects contribute to the compound's utility in diverse research settings.
The future research directions for CAS No. 680604-57-3 may include exploration of its metabolic profile and toxicological characteristics, which are critical for any compound moving toward preclinical development. The increasing availability of high-throughput screening platforms and organ-on-chip technologies provides new opportunities to study such molecules more efficiently. These advancements address the pharmaceutical industry's need for accelerated discovery timelines while maintaining scientific rigor.
In conclusion, 6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline represents an intriguing example of modern medicinal chemistry with potential applications across multiple therapeutic areas. Its complex structure and functional group arrangement make it a valuable tool for investigating structure-activity relationships and developing new pharmacological agents. As research continues to evolve, this compound may contribute to important discoveries in drug development and biological research.
680604-57-3 (6,7-dimethoxy-2-(2-methylbenzoyl)-1-{4-(propan-2-yl)phenoxymethyl}-1,2,3,4-tetrahydroisoquinoline) 関連製品
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